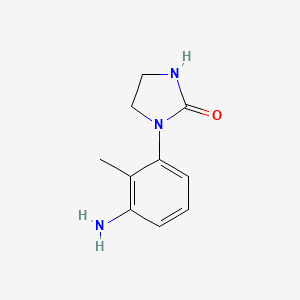

1-(3-Amino-2-methylphenyl)imidazolidin-2-one

Descripción general

Descripción

1-(3-Amino-2-methylphenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(3-Amino-2-methylphenyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and immunosuppression. This article reviews the biological activity of this compound, drawing from diverse sources and highlighting relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the imidazolidin-2-one class, characterized by a five-membered ring containing nitrogen atoms. The presence of the amino group and a methyl substituent on the phenyl ring contributes to its biological properties.

Biological Activity Overview

This compound exhibits various biological activities, including:

- CYP17 Inhibition : It has been identified as an inhibitor of cytochrome P450 17A1 (CYP17), an enzyme crucial in steroidogenesis. This inhibition is particularly relevant for treating androgen-dependent cancers such as prostate cancer .

- Immunosuppressive Effects : Studies have shown that derivatives of imidazolidin-2-one can exhibit immunosuppressive activity, which may be beneficial in autoimmune diseases and transplant rejection scenarios .

- Anticancer Activity : The compound has demonstrated potential against various cancer cell lines, indicating its role in inhibiting tumor growth and proliferation .

CYP17 Inhibition Studies

Research indicates that this compound derivatives effectively inhibit CYP17, leading to reduced levels of androgens. This mechanism is particularly beneficial for patients with prostate cancer, where androgen levels play a critical role in disease progression. The structure-activity relationship (SAR) studies suggest that modifications on the imidazolidinone ring can enhance inhibitory potency .

Immunosuppressive Activity

In a series of experiments evaluating immunosuppressive effects, compounds with the imidazolidin-2-one scaffold were tested on ConA-stimulated mouse splenocytes. Results indicated that several derivatives exhibited significant immunosuppressive activity at concentrations around 90 µM, demonstrating the importance of this scaffold in modulating immune responses .

Anticancer Efficacy

The anticancer properties of this compound have been explored through various assays. For instance, cell viability assays on breast cancer cell lines showed that this compound could induce apoptosis and inhibit cell proliferation effectively. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and apoptosis .

Case Studies

Several case studies have documented the therapeutic potential of imidazolidinone derivatives:

- Prostate Cancer Treatment : A clinical study involving patients with advanced prostate cancer highlighted the efficacy of CYP17 inhibitors, including those derived from imidazolidinone structures. Patients exhibited significant reductions in PSA levels, correlating with tumor response .

- Immunomodulation in Transplant Patients : Another case study focused on patients undergoing organ transplantation who received immunosuppressive therapy incorporating imidazolidinone derivatives. The results suggested improved graft survival rates and reduced incidences of acute rejection episodes compared to standard therapies .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one can be achieved through several methods, often involving the cyclization of urea derivatives with aromatic nucleophiles. Recent studies highlight the regioselective synthesis of imidazolidin-2-ones, which can be facilitated by acid-catalyzed reactions that yield high product yields and selectivity . The structure of this compound allows it to participate in various chemical reactions, making it a versatile building block for drug development.

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of imidazolidin-2-one can exhibit cytotoxic effects against cancer cell lines. For instance, compounds synthesized from this framework have shown varying degrees of cytotoxicity against human cancer cells, with some exhibiting selectivity indices greater than 1, indicating a preference for targeting cancer cells over normal cells .

Inhibition of Cytochrome P450 Enzymes

Another significant application is in the inhibition of cytochrome P450 enzymes, particularly CYP17. This enzyme plays a crucial role in steroidogenesis and has been implicated in the progression of hormone-dependent cancers such as prostate cancer. Several patents have reported that derivatives of imidazolidin-2-one can act as potent inhibitors of CYP17, potentially leading to new treatments for hormone-sensitive cancers .

Synthesis and Evaluation of Antitumor Activity

A study published in 2021 synthesized a series of novel imidazolidin-2-ones and evaluated their anticancer properties. The results indicated that certain compounds displayed significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. The selectivity index was calculated for these compounds, revealing promising candidates for further development .

| Compound | IC50 (Cancer Cell Line) | IC50 (Normal Cell Line) | Selectivity Index |

|---|---|---|---|

| Compound 1 | 28.0 µM | 46.2 µM | 1.6 |

| Compound 2 | 41.6 µM | 22.7 µM | 1.8 |

CYP17 Inhibition Studies

In another research effort, compounds based on the imidazolidin-2-one scaffold were tested for their ability to inhibit CYP17 activity in vitro. The findings suggested that these compounds could effectively reduce androgen levels in prostate cancer models, highlighting their therapeutic potential in managing prostate cancer .

Análisis De Reacciones Químicas

Nucleophilic Reactions

The amino group (-NH₂) and imidazolidinone nitrogen atoms serve as primary nucleophilic sites:

Electrophilic Aromatic Substitution

The electron-donating amino group activates the phenyl ring for electrophilic substitution, primarily at para/ortho positions relative to -NH₂:

Cyclization and Ring-Opening Reactions

The imidazolidinone ring undergoes transformations under acidic or basic conditions:

Cross-Coupling Reactions

Functionalization via palladium-catalyzed couplings enables structural diversification:

Pharmacologically Relevant Modifications

Derivatives of this compound exhibit bioactivity, as demonstrated in pharmacological studies :

-

Cardiovascular Effects : 5-(4-Ethylphenyl)-3-phenyl-imidazolidin-2,4-dione analogs induce hypotension via endothelial NO release (ED₅₀ = 0.3 μM) .

-

Antinociceptive Activity : 3-Phenyl-5-(4-methylphenyl)-2-thioxoimidazolidin-4-one shows peripheral pain relief (EC₅₀ = 1.2 μM) without CNS penetration .

Mechanistic Insights

-

Cyclization Pathways : Acidic conditions promote iminium cation formation, enabling nucleophilic attack by external agents (e.g., phenol) at C-4 or C-5 positions of the imidazolidinone ring .

-

Steric Effects : The 2-methyl group on the phenyl ring reduces ortho substitution efficiency in electrophilic reactions, favoring para products .

This compound’s versatility in nucleophilic, electrophilic, and catalytic transformations underscores its utility in medicinal chemistry and materials science. Further studies should explore its application in targeted drug delivery and asymmetric catalysis.

Propiedades

IUPAC Name |

1-(3-amino-2-methylphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-8(11)3-2-4-9(7)13-6-5-12-10(13)14/h2-4H,5-6,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJINVJIAPIKOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2CCNC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.